

An In-depth Technical Guide to a Novel Benzoylthiourea Derivative: C25H19ClN4O4S

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Compound of Interest

Compound Name: C25H19ClN4O4S

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and potential biological significance of the novel benzoylthiourea derivative with the molecular formula **C25H19ClN4O4S**. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a scientifically plausible profile based on the well-established chemistry and pharmacology of related substituted benzoylthiourea compounds.

Chemical Identity and Properties

The proposed structure for **C25H19ClN4O4S** is a multi-substituted benzoylthiourea. This class of compounds is recognized for its diverse biological activities, including antimicrobial and anticancer properties.^{[1][2][3]} The elemental composition suggests the presence of a chlorophenyl group, a nitrophenyl group, and additional aromatic moieties attached to a central benzoylthiourea core.

Table 1: Physicochemical Properties of **C25H19ClN4O4S**

Property	Value
Molecular Formula	C25H19CIN4O4S
Molecular Weight	522.97 g/mol
Appearance	Expected to be a crystalline solid (white or pale yellow)[1]
Solubility	Likely soluble in organic solvents like chloroform, acetone, and DMSO; insoluble in water[1]
Melting Point	Expected to be in the range of 150-250 °C, typical for crystalline organic compounds of this size.

Synthesis and Characterization

The synthesis of benzoylthiourea derivatives is well-established and typically proceeds through the reaction of an appropriately substituted benzoyl isothiocyanate with a primary amine.[3][4]

Experimental Protocol: Synthesis of **C25H19CIN4O4S** (Proposed)

A plausible synthetic route for **C25H19CIN4O4S** would involve the reaction of a substituted benzoyl chloride with ammonium thiocyanate to form an *in situ* benzoyl isothiocyanate. This intermediate would then be reacted with a suitable aromatic amine to yield the final product.[1][3]

- Step 1: Formation of Benzoyl Isothiocyanate. A solution of a substituted benzoyl chloride (e.g., one containing a nitro group and another aromatic substituent) in a dry solvent such as acetone or tetrahydrofuran (THF) is treated with ammonium thiocyanate. The reaction mixture is typically stirred at room temperature.
- Step 2: Formation of the Thiourea Derivative. To the *in situ* generated benzoyl isothiocyanate, a solution of an appropriate aromatic amine (e.g., a chloro-substituted aniline with an additional aromatic group) in the same solvent is added dropwise. The reaction is often carried out at room temperature or with gentle heating (reflux).[5]

- Step 3: Isolation and Purification. The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform).[\[6\]](#)

Characterization

The structural confirmation of the synthesized **C₂₅H₁₉CIN₄O₄S** would rely on a combination of spectroscopic and analytical techniques.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Table 2: Spectroscopic and Analytical Data for Characterization

Technique	Expected Observations
FT-IR	Characteristic stretching bands for N-H (around 3155–3401 cm ⁻¹), C=O (around 1676–1695 cm ⁻¹), and C=S (around 1374–1392 cm ⁻¹) groups. [1]
¹ H-NMR	Resonances in the aromatic region (δ 7-9 ppm) corresponding to the various phenyl rings. Singlets for the N-H protons, which may be broad.
¹³ C-NMR	Signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons, along with multiple resonances for the aromatic carbons.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight of C ₂₅ H ₁₉ CIN ₄ O ₄ S.
Elemental Analysis	The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula. [4]
X-ray Crystallography	Provides definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing information. [1] [4]

Potential Biological Activity and Signaling Pathways

Substituted benzoylthiourea derivatives have been extensively studied for their pharmacological potential, particularly as antimicrobial and anticancer agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

Antimicrobial Activity

Many thiourea derivatives exhibit potent activity against a range of bacteria and fungi.[\[1\]](#) The mechanism of action is often attributed to their ability to interfere with essential cellular processes. For instance, some have been shown to target enzymes like DNA gyrase in bacteria.[\[1\]](#)

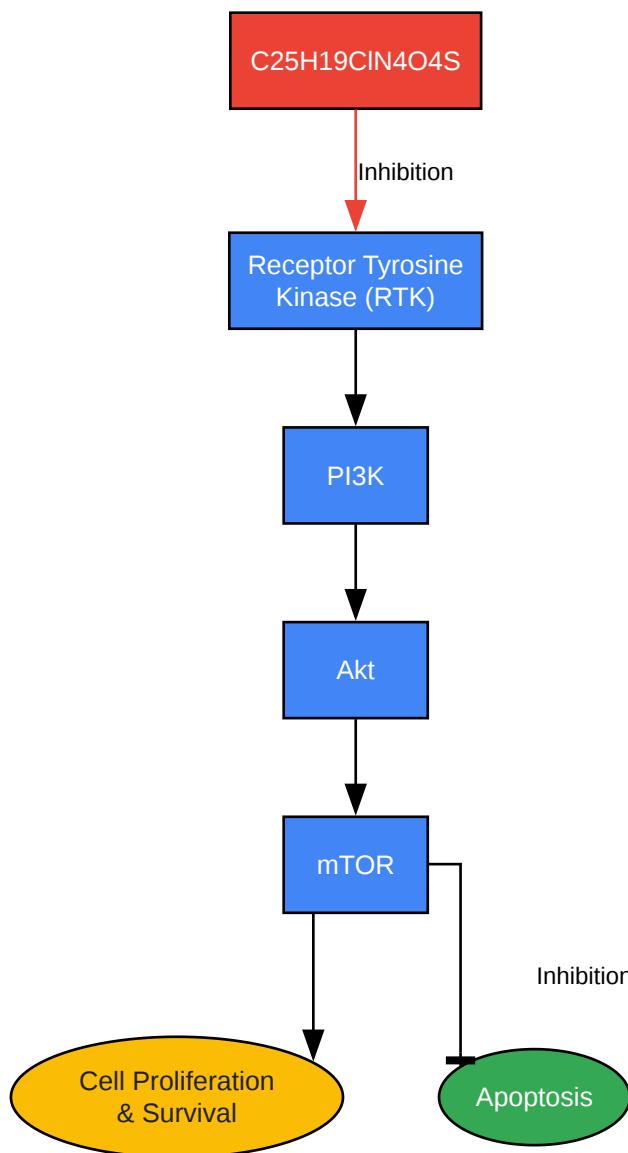
Anticancer Activity

Thiourea-based compounds have emerged as promising anticancer agents.[\[3\]](#)[\[5\]](#)[\[8\]](#) Their mechanisms of action are diverse and can include:

- Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases are implicated in cancer cell proliferation and survival.
- Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.

Proposed Signaling Pathway

Based on the activities of related compounds, a potential signaling pathway for the anticancer effects of **C25H19CIN4O4S** could involve the inhibition of a key signaling cascade, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.



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Caption: Proposed mechanism of action for **C25H19CIN4O4S** in cancer cells.

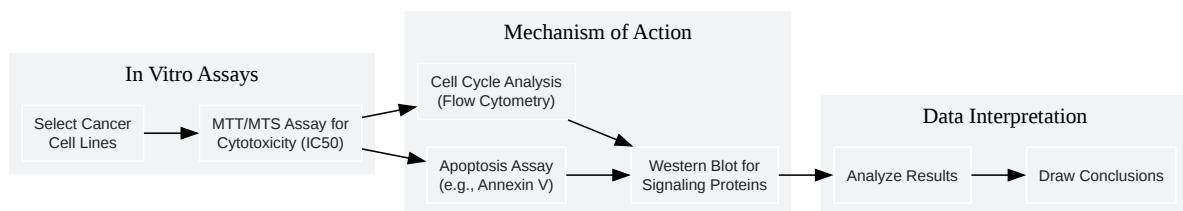
Experimental Workflows

Workflow for Antimicrobial Screening

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Caption: Workflow for evaluating the antimicrobial activity of **C25H19CIN4O4S**.

Workflow for Anticancer Activity Screening

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Caption: Workflow for assessing the in vitro anticancer activity of **C25H19CIN4O4S**.

Conclusion

The benzoylthiourea derivative **C25H19CIN4O4S**, based on its molecular formula, belongs to a class of compounds with significant therapeutic potential. The established synthetic routes and characterization methods for this family of molecules provide a clear path for its investigation. Further studies are warranted to synthesize this specific compound and evaluate its biological activities to determine its potential as a lead compound in drug discovery programs.

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